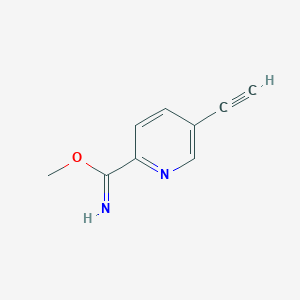

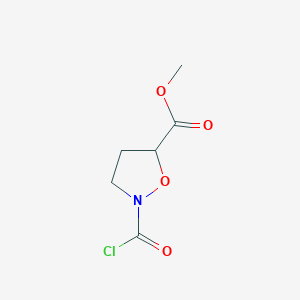

![molecular formula C8H10BClN2O2 B2574731 {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride CAS No. 2377611-25-9](/img/structure/B2574731.png)

{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride” is a type of imidazopyridine . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this compound from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .Molecular Structure Analysis

The molecular structure of “{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride” is represented by the Inchi Code1S/C8H9BN2O2.ClH/c1-6-2-3-7 (9 (12)13)8-10-4-5-11 (6)8;/h2-5,12-13H,1H3;1H . Physical And Chemical Properties Analysis

The compound “{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride” has a molecular weight of 212.44 . It is stored in a freezer .Applications De Recherche Scientifique

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride, have been identified as promising scaffolds for developing new antituberculosis drugs. These compounds exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB). The structure–activity relationship and mode-of-action studies of these analogues provide valuable insights for TB drug discovery .

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have shown potential as anticancer agents. Studies have reported the synthesis of various derivatives that were evaluated against breast cancer cells. Some compounds demonstrated potent activity, indicating the usefulness of this scaffold in developing effective treatments for cancer .

Pharmaceutical Ingredient Development

The imidazo[1,2-a]pyridine moiety is found in many active pharmaceutical ingredients. It has been used in drugs such as zolimidine (antiulcer), zolpidem (insomnia treatment), and saripidem (sedative and anxiolytic). This highlights the compound’s role in the development of new medications with various therapeutic applications .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions. This application is crucial for environmental monitoring and the study of biological systems where these ions play a significant role .

Light-Sensitive Dyes and Data Storage

Compounds with the imidazo[1,2-a]pyridine structure are also employed as light-sensitive dyes and optical media for data storage. Their unique properties make them suitable for applications that require precise control of light-induced reactions .

Pesticides and Fungicides

The versatility of imidazo[1,2-a]pyridine derivatives extends to their use as pesticides and fungicides. These compounds’ chemical properties allow them to effectively control various pests and fungal pathogens, contributing to agricultural productivity .

Antiviral and Antibacterial Agents

Imidazo[1,2-a]pyridine cores are important in the pharmaceutical industry for their broad pharmacological activities, including antiviral and antibacterial properties. This makes them valuable in the ongoing fight against infectious diseases .

Anti-inflammatory and Antipsychotic Drugs

The scaffold’s anti-inflammatory and antipsychotic effects have been recognized, leading to its inclusion in the development of drugs targeting these specific conditions. The imidazo[1,2-a]pyridine core is integral to the structure of several commercialized pharmaceutical molecules .

Propriétés

IUPAC Name |

(5-methylimidazo[1,2-a]pyridin-8-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2.ClH/c1-6-2-3-7(9(12)13)8-10-4-5-11(6)8;/h2-5,12-13H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBSSLAUQCLOKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(N2C1=NC=C2)C)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2574651.png)

![2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2574652.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2574654.png)

![(E)-N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2574655.png)

![N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2574666.png)

![2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2574668.png)

![ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate](/img/structure/B2574669.png)